6,6-Diethoxybicyclo[3.2.0]heptan-2-one
Description
6,6-Diethoxybicyclo[3.2.0]heptan-2-one is a bicyclic ketone featuring a [3.2.0] bicyclo framework with ethoxy substituents at the C6 positions. This compound is synthesized via photochemical cycloaddition reactions, as demonstrated in the synthesis of structurally related derivatives (e.g., 6,6-diethoxy-3-oxabicyclo[3.2.0]heptan-2-one derivatives via irradiation of lactones with 1,1-diethoxyethylene) .
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6,6-diethoxybicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H18O3/c1-3-13-11(14-4-2)7-8-9(11)5-6-10(8)12/h8-9H,3-7H2,1-2H3 |
InChI Key |
TYZYJXJGJXVZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC2C1CCC2=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Bicyclic Systems and Substituents
The table below compares the molecular frameworks, substituents, and key properties of 6,6-Diethoxybicyclo[3.2.0]heptan-2-one with related bicyclic ketones:
Key Observations :
- Ring Strain : The [3.2.0] system exhibits moderate strain compared to the more rigid [2.2.1] framework, affecting reactivity in ring-opening reactions.
- Substituent Effects: Ethoxy groups in the target compound enhance solubility in polar solvents compared to methyl-substituted analogs like nopinone.
Insights :
- Photochemical vs. Catalytic Methods: The target compound’s synthesis relies on light-induced cycloadditions, whereas nopinone derivatives use acid-catalyzed transesterification.
- Efficiency: Multi-step routes for cannabinoid-related bicyclic ketones (e.g., nabilone derivatives) often suffer from low yields (<10% in early methods), but modern strategies achieve >50% yields .
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